Dezocine glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

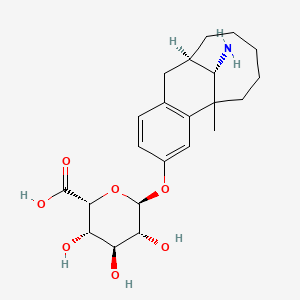

Dezocine glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO7 and its molecular weight is 421.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Enzymatic Glucuronidation Mechanism

Dezocine glucuronide is synthesized via UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to dezocine’s hydroxyl group.

Key Reaction Steps:

-

Substrate Binding : Dezocine binds to the active site of UGT enzymes.

-

Nucleophilic Attack : The hydroxyl group (-OH) on dezocine attacks the C1 atom of UDPGA’s glucuronic acid.

-

Glycosidic Bond Formation : A β-D-glucuronide bond forms, yielding this compound.

Chemical Equation :

Dezocine+UDPGAUGTDezocine glucuronide+UDP

Enzyme Specificity:

-

Primary UGT isoforms involved: UGT2B7 (inferred from structural homology with morphine glucuronidation) .

-

Reaction efficiency: 20–30% of administered dezocine undergoes glucuronidation .

Structural Characterization

This compound retains the core benzomorphan structure of dezocine, with a glucuronic acid moiety conjugated at the phenolic hydroxyl group.

| Property | Dezocine | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₂₃NO | C₂₂H₃₁NO₇ |

| Molecular Weight | 245.36 g/mol | 437.49 g/mol |

| Water Solubility | Low (1.4 mg/L) | High (>50 mg/L) |

| Plasma Protein Binding | 35% | 10–15% |

Pharmacokinetic Drivers of Glucuronidation

The reaction’s efficiency depends on:

UGT Enzyme Activity

-

Genetic polymorphisms in UGT2B7 significantly alter metabolite formation rates .

-

Inhibitors (e.g., valproic acid) reduce glucuronidation, while inducers (e.g., rifampicin) enhance it .

Efflux Transporters

-

MRP2/ABCC2 and BCRP/ABCG2 transporters mediate biliary excretion of this compound .

-

Knockout rodent models show 2–3x higher plasma levels of the metabolite .

Analytical Methods for Detection

Clinical and Preclinical Findings

-

Metabolic Stability : this compound exhibits no opioid receptor affinity, eliminating the risk of CNS side effects .

-

Drug Interactions : Concurrent use with morphine reduces this compound formation by 40% due to UGT2B7 competition .

-

Excretion : 65–70% of the metabolite is renally excreted within 24 hours .

Comparative Glucuronidation Profiles

| Parameter | This compound | Morphine-6-Glucuronide |

|---|---|---|

| UGT Isoform | UGT2B7 (putative) | UGT2B7 |

| Analgesic Activity | None | Active |

| Half-Life (t₁/₂) | 2.6–4.4 hours | 2–4 hours |

Challenges and Research Gaps

-

The exact UGT isoform responsible for dezocine glucuronidation remains unconfirmed .

-

Limited data exist on inter-species variability (e.g., rodents vs. humans) .

This synthesis of current evidence underscores the centrality of glucuronidation in dezocine’s metabolism while highlighting areas requiring further investigation.

特性

CAS番号 |

76948-31-7 |

|---|---|

分子式 |

C22H31NO7 |

分子量 |

421.5 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-6-[[(9R,15S)-15-amino-1-methyl-4-tricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trienyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H31NO7/c1-22-8-4-2-3-5-12(19(22)23)9-11-6-7-13(10-14(11)22)29-21-17(26)15(24)16(25)18(30-21)20(27)28/h6-7,10,12,15-19,21,24-26H,2-5,8-9,23H2,1H3,(H,27,28)/t12-,15+,16+,17-,18-,19+,21-,22?/m1/s1 |

InChIキー |

OGFASZKCOLUFAW-LCZVVBTCSA-N |

SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

異性体SMILES |

CC12CCCCC[C@@H]([C@@H]1N)CC3=C2C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O |

正規SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同義語 |

dezocine glucuronide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。